molecular formula C21H19N3O5 B10992822 N-{[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine

N-{[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine

Cat. No.: B10992822
M. Wt: 393.4 g/mol
InChI Key: AXKZMAGYJMYKHY-UHFFFAOYSA-N
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Description

N-{[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine is a complex organic compound that features a quinoline core structure Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine typically involves multi-step organic reactions. One common method includes the formation of the quinoline core through cyclization reactions, followed by the introduction of the 4-methoxyphenyl group via electrophilic aromatic substitution. The final step involves coupling the quinoline derivative with glycylglycine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts can be employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxides.

    Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinoline core.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-{[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)quinolin-4-yl]-N’,N’-dimethylethane-1,2-diamine
  • 4-hydroxyquinoline derivatives
  • Quinoline N-oxides

Uniqueness

N-{[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine is unique due to its combination of a quinoline core with a glycylglycine moiety. This structure imparts distinct chemical properties and potential biological activities that are not commonly found in other quinoline derivatives .

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

2-[[2-[[2-(4-methoxyphenyl)quinoline-4-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C21H19N3O5/c1-29-14-8-6-13(7-9-14)18-10-16(15-4-2-3-5-17(15)24-18)21(28)23-11-19(25)22-12-20(26)27/h2-10H,11-12H2,1H3,(H,22,25)(H,23,28)(H,26,27)

InChI Key

AXKZMAGYJMYKHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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